molecular formula C12H22N2O2 B3093220 2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1240584-61-5

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B3093220
CAS No.: 1240584-61-5
M. Wt: 226.32
InChI Key: WRKIMEBHYLJNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H22N2O2. It is commonly used as a building block in organic synthesis and pharmaceutical research. The compound features a piperazine ring substituted with a cyclopropyl group and a tert-butyl ester group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of cyclopropylamine with piperazine-1-carboxylic acid tert-butyl ester. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated piperazine derivatives.

Scientific Research Applications

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a key intermediate in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group enhances the binding affinity and selectivity of the compound, while the piperazine ring facilitates its interaction with biological macromolecules. The tert-butyl ester group provides steric hindrance, which can influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Similar structure but with a piperidinyl group instead of a cyclopropyl group.

    tert-Butyl 1-piperazinecarboxylate: Lacks the cyclopropyl substitution, making it less sterically hindered.

Uniqueness

2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the cyclopropyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

tert-butyl 2-cyclopropylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKIMEBHYLJNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
2-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.